molecular formula C18H17N3O2S B2873922 2-(4-methoxyphenyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 391862-71-8

2-(4-methoxyphenyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B2873922
CAS No.: 391862-71-8
M. Wt: 339.41
InChI Key: PYARQDUGMPZMLP-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a methoxyphenyl group, a methylphenyl group, and a thiadiazole ring

Preparation Methods

The synthesis of 2-(4-methoxyphenyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of 4-methoxyphenylacetic acid with thiosemicarbazide to form the intermediate 2-(4-methoxyphenyl)-1,3,4-thiadiazole. This intermediate is then reacted with 4-methylphenyl isocyanate under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Chemical Reactions Analysis

2-(4-methoxyphenyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy and methyl groups, using reagents such as halogens or alkylating agents.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new pharmaceuticals.

    Medicine: Research has indicated that the compound may have anti-inflammatory and analgesic properties, which could be useful in the treatment of various medical conditions.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis. Similarly, its anti-inflammatory effects could be attributed to the inhibition of pro-inflammatory cytokines or enzymes.

Comparison with Similar Compounds

2-(4-methoxyphenyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide can be compared with other thiadiazole derivatives, such as:

    2-(4-methoxyphenyl)-1,3,4-thiadiazole: This compound lacks the acetamide group and has different chemical properties and applications.

    2-(4-methylphenyl)-1,3,4-thiadiazole: This compound lacks the methoxyphenyl group and exhibits different biological activities.

    2-(4-methoxyphenyl)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide: This compound has a chlorophenyl group instead of a methylphenyl group, leading to variations in its chemical reactivity and biological effects.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-12-3-7-14(8-4-12)17-20-21-18(24-17)19-16(22)11-13-5-9-15(23-2)10-6-13/h3-10H,11H2,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYARQDUGMPZMLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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